Dodecanamide, N,N'-1,3-propanediylbis-

Description

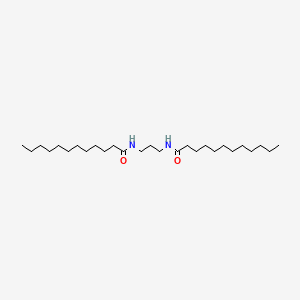

Dodecanamide, N,N'-1,3-propanediylbis- is a dimeric amide compound characterized by two dodecanamide (C₁₂ alkyl chain) groups linked via a 1,3-propanediyl spacer. The compound likely has applications in surfactants, antistatic agents, or polymer synthesis due to its amphiphilic nature.

Properties

CAS No. |

114118-81-9 |

|---|---|

Molecular Formula |

C27H54N2O2 |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

N-[3-(dodecanoylamino)propyl]dodecanamide |

InChI |

InChI=1S/C27H54N2O2/c1-3-5-7-9-11-13-15-17-19-22-26(30)28-24-21-25-29-27(31)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,30)(H,29,31) |

InChI Key |

FFWOOWBZYXDIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Acylation of 1,3-Propanediamine with Dodecanoyl Chloride

The most direct method involves reacting 1,3-propanediamine with dodecanoyl chloride in a two-step acylation process:

Reaction Scheme:

-

Step 1 : Dissolve 1,3-propanediamine (1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Step 2 : Slowly add dodecanoyl chloride (2.2 equiv) at 0°C while stirring.

-

Step 3 : Introduce a tertiary base (e.g., triethylamine, 2.2 equiv) to neutralize HCl.

-

Step 4 : Warm to room temperature and stir for 12–24 hours.

-

Step 5 : Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents to activate dodecanoic acid for amide bond formation:

Reaction Scheme:

-

Step 1 : Mix dodecanoic acid (2.2 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 2.2 equiv), and hydroxybenzotriazole (HOBt, 2.2 equiv) in dimethylformamide (DMF).

-

Step 2 : Add 1,3-propanediamine (1 equiv) and stir at room temperature for 24 hours.

-

Step 3 : Extract with ethyl acetate, wash with brine, and concentrate.

-

Step 4 : Recrystallize from ethanol to obtain the pure product.

Advantages :

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Enhancements

-

Base Selection : Triethylamine outperforms pyridine in HCl scavenging, reducing reaction time.

-

Coupling Agents : EDCl/HOBt minimizes racemization and improves yields compared to DCC.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Production

Continuous Flow Synthesis

Patented methods suggest transitioning from batch to continuous flow reactors to enhance efficiency:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 1,3-Propanediamine | 120 |

| Dodecanoyl Chloride | 90 |

| EDCl/HOBt | 200 |

| Total | 410 |

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Dodecanoic acid and propanoic acid.

Reduction: Dodecylamine and propylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Dodecanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of surfactants, lubricants, and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Structural Analogues with Varied Spacers or Substituents

(a) N,N-Bis(2-hydroxyethyl)dodecanamide (Lauramide Diethanolamine)

- CAS : 120-40-1

- Molecular Formula: C₁₆H₃₃NO₃

- Properties: Contains ethanol substituents instead of a propanediyl bridge. Acts as a surfactant and foam booster in cleaning products .

(b) Lauramide MEA

- CAS : 142-78-9

- Molecular Formula: C₁₄H₂₉NO₂

- Function: Used as an antistatic agent in cosmetics. Features a monoethanolamine (MEA) group attached to the dodecanamide .

(c) N,N-Bis(2-hydroxypropyl)dodecanamide

- CAS : 54914-38-4

- Molecular Formula: C₁₈H₃₇NO₃

- Properties : Hydroxypropyl substituents enhance solubility. Density: 0.968 g/cm³; boiling point: 458.8°C .

(d) Dimeric γ-AApeptides (Compounds 3 and 4)

- Structure : Compounds with 1,4-phenylenebis(azanediyl) spacers and longer alkyl chains (tetradecanamide).

- Molecular Weights :

- Application : Used in peptide-mimetic research for enhanced stability .

(a) Lauramidopropyl Betaine

- CAS : 4292-10-8

- Function : Combines antistatic and surfactant properties. Contains a zwitterionic structure with a carboxymethyl group .

(b) Lauryl Methylamino Propionate

- CAS : 67801-62-1

- Structure: Propionic acid complexed with a dimethylaminopropyl-dodecanamide.

- Application : Antistatic agent in cosmetics .

Data Table: Key Comparative Properties

Biological Activity

Dodecanamide, N,N'-1,3-propanediylbis- is an organic compound notable for its unique structure and potential biological activities. This article explores the compound's biological properties, synthesis methods, case studies, and research findings.

Chemical Structure and Properties

Dodecanamide, N,N'-1,3-propanediylbis- is characterized by a long carbon chain (dodecanamide) linked by a propanediyl group. Its molecular formula is , indicating the presence of nitrogen and oxygen alongside carbon and hydrogen.

Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dodecanoic Acid | C12H24O2 | Saturated fatty acid; lacks amine functionality |

| 1,3-Propanediamine | C3H10N2 | Short-chain diamine; no fatty acid component |

| N,N'-Bis(2-hydroxyethyl)dodecanamide | C16H33N2O3 | Contains hydroxyl groups; more hydrophilic |

| N-[3-(dimethylamino)propyl]dodecanamide | C17H36N2O | Contains a dimethylamino group; altered polarity |

The combination of a long carbon chain and dual amide functionalities linked by a propanediyl spacer contributes to the compound's amphiphilic nature, making it suitable for applications in surfactants and emulsifiers.

Biological Activities

Research indicates that dodecanamide, N,N'-1,3-propanediylbis- exhibits various biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial properties, which could be beneficial in pharmaceutical formulations and food preservation strategies. Its derivatives have shown effectiveness against certain bacterial strains.

- Surfactant and Emulsifier : Due to its amphiphilic characteristics, it has been investigated for use as a surfactant in cosmetic and pharmaceutical formulations. The ability to reduce surface tension makes it valuable in improving product stability and texture.

Synthesis Methods

Dodecanamide, N,N'-1,3-propanediylbis- can be synthesized through several methods:

- Direct Amidation : This involves the reaction of dodecanoic acid with 1,3-propanediamine under controlled conditions.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the fatty acid and the diamine.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of dodecanamide derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Application in Cosmetic Formulations

Another investigation evaluated the use of dodecanamide as an emulsifier in cosmetic products. The study found that formulations containing this compound showed improved stability and texture compared to those without it. This underscores its potential as a key ingredient in personal care products.

The mechanism by which dodecanamide exerts its biological effects is still under investigation but may involve:

Q & A

Q. What are the established synthetic routes for Dodecanamide, N,N'-1,3-propanediylbis-?

The compound is synthesized via condensation of dodecanoyl chloride with 1,3-propanediamine under anhydrous conditions. A typical procedure involves dropwise addition of dodecanoyl chloride to a stirred solution of 1,3-propanediamine in dichloromethane at 0–5°C, followed by refluxing for 12 hours. The product is purified via recrystallization from ethanol, yielding a white crystalline solid (97% yield reported in analogous amidine syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the amide backbone and alkyl chains. Peaks at δ 2.1–2.3 ppm (amide protons) and δ 170–175 ppm (carbonyl carbons) are diagnostic.

- FTIR : Strong absorption bands at ~1640 cm (amide C=O stretch) and ~3300 cm (N-H stretch).

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves the molecular geometry and hydrogen-bonding networks .

Q. How is crystallographic data analyzed for structural validation?

SHELXL is widely used for refining crystal structures. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and hydrogen-bonding interactions. For example, the dihedral angle between amide groups in related bis-amides is typically 120–130°, reflecting steric and electronic constraints .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How do computational methods (e.g., DFT) elucidate electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict charge distribution, HOMO-LUMO gaps (~4.5 eV for related bis-amides), and electrostatic potential surfaces. These correlate with experimental reactivity in nucleophilic substitution or antimicrobial activity .

Q. What mechanisms underlie its antimicrobial activity?

Studies on analogous bis-amides suggest membrane disruption via hydrophobic alkyl chain insertion and hydrogen bonding between amide groups and microbial cell-wall components (e.g., peptidoglycan). MIC values for Gram-positive bacteria range from 8–32 µg/mL, with enhanced activity in derivatives bearing electron-withdrawing substituents .

Q. How are data contradictions in solubility studies resolved?

Discrepancies in solubility (e.g., in ethanol vs. hexane) are addressed via:

- Thermodynamic analysis : Differential Scanning Calorimetry (DSC) to measure melting points and polymorph transitions.

- HPLC purity checks : Detect trace impurities (e.g., unreacted diamine) that alter solubility profiles .

Q. What experimental designs validate its role in supramolecular assembly?

- Dynamic Light Scattering (DLS) : Monitors self-assembly into micelles or vesicles in aqueous media.

- TEM imaging : Visualizes nanostructures (e.g., spherical micelles with 10–20 nm diameter).

- Critical micelle concentration (CMC) : Determined via surface tension measurements (~0.1 mM for C12 alkyl chains) .

Key Research Gaps

- Toxicity profiling : Limited in vivo data on acute/chronic exposure.

- Environmental impact : Biodegradation pathways under aerobic/anaerobic conditions remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.